molecular formula C18H22F3NO4 B1332872 (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid CAS No. 957311-17-0

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid

Cat. No.: B1332872
CAS No.: 957311-17-0
M. Wt: 373.4 g/mol
InChI Key: RQLCPQMSGLKHNN-OCCSQVGLSA-N
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Description

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid is a complex organic compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethylbenzyl substituent. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a diester.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Attachment of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group is introduced through a nucleophilic substitution reaction using a suitable benzyl halide and a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, receptors, or other proteins. The trifluoromethyl group enhances its binding affinity and specificity, while the Boc group provides stability and protection during chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-1-(tert-Butoxycarbonyl)-4-benzylpyrrolidine-2-carboxylic acid
  • (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid
  • (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-chlorobenzyl)pyrrolidine-2-carboxylic acid

Uniqueness

Compared to similar compounds, (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of molecules with enhanced biological activity and stability.

Properties

IUPAC Name

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3NO4/c1-17(2,3)26-16(25)22-10-12(9-14(22)15(23)24)8-11-4-6-13(7-5-11)18(19,20)21/h4-7,12,14H,8-10H2,1-3H3,(H,23,24)/t12-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLCPQMSGLKHNN-OCCSQVGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376044
Record name (4R)-1-(tert-Butoxycarbonyl)-4-{[4-(trifluoromethyl)phenyl]methyl}-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957311-17-0
Record name (4R)-1-(tert-Butoxycarbonyl)-4-{[4-(trifluoromethyl)phenyl]methyl}-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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